REACTION_SMILES
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[C:33](=[O:34])([O-:35])[O-:36].[CH3:11][S:12]([O:13][CH:16]1[CH2:17][N:18]([C:20](=[O:21])[c:22]2[o:23][c:24](-[c:27]3[cH:28][cH:29][cH:30][cH:31][cH:32]3)[n:25][n:26]2)[CH2:19]1)(=[O:14])=[O:15].[Cl:44][CH2:45][Cl:46].[Cs+:37].[Cs+:38].[O:39]=[CH:40][N:41]([CH3:42])[CH3:43].[OH:1][c:2]1[cH:3][c:4]([CH3:10])[c:5]([CH:6]=[O:7])[cH:8][cH:9]1>>[O:1]([c:2]1[cH:3][c:4]([CH3:10])[c:5]([CH:6]=[O:7])[cH:8][cH:9]1)[CH:16]1[CH2:17][N:18]([C:20](=[O:21])[c:22]2[o:23][c:24](-[c:27]3[cH:28][cH:29][cH:30][cH:31][cH:32]3)[n:25][n:26]2)[CH2:19]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)OC1CN(C(=O)c2nnc(-c3ccccc3)o2)C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
|
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Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(O)ccc1C=O
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Name
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Type
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product
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Smiles
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Cc1cc(OC2CN(C(=O)c3nnc(-c4ccccc4)o3)C2)ccc1C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |